![molecular formula C5H8BrN3 B2409982 4-(2-Bromoethyl)-1-methyltriazole CAS No. 1250244-46-2](/img/structure/B2409982.png)
4-(2-Bromoethyl)-1-methyltriazole
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Overview
Description
The compound “4-(2-Bromoethyl)-1-methyltriazole” is likely a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “4-(2-Bromoethyl)” part suggests that a bromoethyl group is attached to the 4th position of the triazole ring.
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromoethyl)-1-methyltriazole” are not available, similar compounds such as “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate” have been synthesized using click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often explore the reactivity of bromo and ethanone groups.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques .Scientific Research Applications
Precursor for Ionic Liquids
The compound “4-(2-Bromoethyl)-1-methyltriazole” can be synthesized and used as a versatile precursor for ionic liquids (ILs) . Ionic liquids, often referred to as “liquid salts,” have unique properties and versatile applications. They exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds .
Organofluorine Chemistry
This compound can play a significant role in organofluorine chemistry. The title compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
Synthesis of Other Monomers
2-Bromoethyl acrylate is utilized in curable and reactive polymers due to the presence of reactive bromine . It is also used in the synthesis of other monomers .
Materials Science
Ionic liquids have opened up new avenues for innovative research and have the potential to revolutionize numerous cleaner and waste-reducing industrial processes . They are valuable in various fields, such as chemistry, engineering, and materials science .
Thermal Stability
Ionic liquids, for which this compound can serve as a precursor, exhibit high thermal stability . This makes them suitable for applications that require resistance to thermal degradation.
Solvation Ability
Ionic liquids have remarkable solvation abilities . They can dissolve a wide range of compounds, making them useful in various chemical processes and reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromoethyl)-1-methyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXXJVXPNKZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-1-methyltriazole |
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